2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid
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Overview
Description
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of aminopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-methylpyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its use as a pharmaceutical intermediate.
2-Amino-6-methylpyrimidine-4-thione: Exhibits plant growth-stimulating properties.
Uniqueness
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid stands out due to its unique combination of the aminopyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Biological Activity
2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid, also known as N-(2-amino-6-methyl-4-pyrimidinyl)anthranilic acid, is an aminopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure combines the properties of both aminopyrimidine and benzoic acid, which may influence its interaction with biological targets.
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- CAS Number : 13208-07-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects such as:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in certain cell types.
- Modulation of Immune Responses : It might affect cytokine production and immune cell activation.
Antimicrobial Activity
Research indicates that derivatives of aminopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in stimulated immune cells. For example, a related study indicated that compounds within this chemical class displayed IC50 values in the nanomolar range for inhibiting prostaglandin E2 (PGE2) production, a key mediator in inflammation .
Case Studies and Research Findings
- In Vitro Studies : A study examining various aminopyrimidine derivatives found that compounds similar to this compound demonstrated significant inhibition of TNFα production in LPS-stimulated human whole blood assays, suggesting a strong anti-inflammatory potential .
- Antibacterial Activity : Although specific studies on this compound are sparse, related derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For instance, one study reported zones of inhibition comparable to standard antibiotics .
- Enzyme Inhibition Studies : Research has indicated that similar compounds can exhibit inhibition against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values for these compounds were found to be competitive with standard inhibitors like galantamine .
Comparative Analysis
Compound Name | Molecular Structure | Biological Activity | IC50 (nM) |
---|---|---|---|
2-Amino-6-methylpyrimidine | Structure | Antimicrobial | 150 |
2-(Aminobenzoyl)-6-methylpyrimidine | Structure | Anti-inflammatory | 123 |
This compound | Structure | Potentially antibacterial/anti-inflammatory | TBD |
Properties
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-5-3-2-4-8(9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXWVFXDTYNXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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